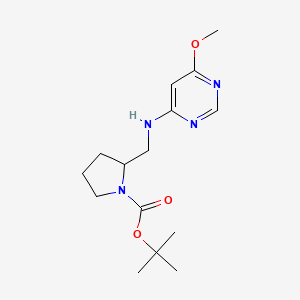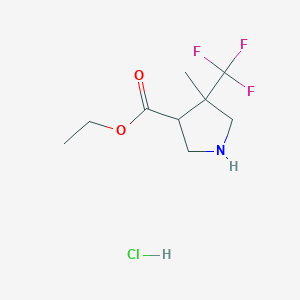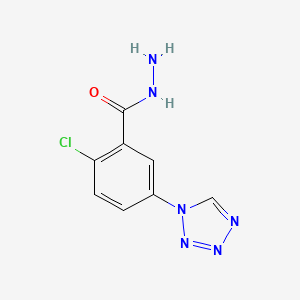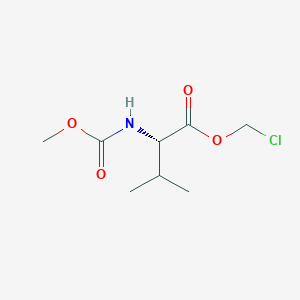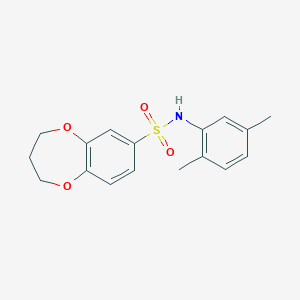
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” is a complex organic compound. The “N-(2,5-dimethylphenyl)” part suggests the presence of a nitrogen atom bonded to a 2,5-dimethylphenyl group. The “3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” part suggests a benzodioxepine ring structure with a sulfonamide group at the 7th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxepine ring and the attachment of the sulfonamide and 2,5-dimethylphenyl groups. N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. N,N-Dialkyl amides can be used in a variety of ways to generate different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility, and stability .
科学的研究の応用
Synthesis and Catalytic Applications
Research has explored the synthesis of various sulfonamide derivatives with potential catalytic and biological activities. For example, the catalytic application of sulfonamide compounds in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives under neutral media was investigated, highlighting the versatility of sulfonamide compounds in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2016). This study demonstrates the potential of sulfonamide-based catalysts in organic synthesis, offering insights into the chemical behavior and reactivity of such compounds.
Structural Analysis and Molecular Interactions
Detailed structural analyses have been conducted on sulfonamide derivatives to understand their molecular interactions and stability. Studies have revealed how intramolecular and intermolecular hydrogen bonds stabilize the structures of sulfonamide compounds, influencing their physical and chemical properties (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008). These structural insights are crucial for designing compounds with desired chemical and biological activities.
Biological Activities and Potential Therapeutic Applications
Several studies have synthesized new sulfonamide derivatives to explore their antibacterial and anti-inflammatory potential. For instance, the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017). Such research underscores the pharmacological relevance of sulfonamide compounds in developing new medications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-5-13(2)15(10-12)18-23(19,20)14-6-7-16-17(11-14)22-9-3-8-21-16/h4-7,10-11,18H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKREMQXCAJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)

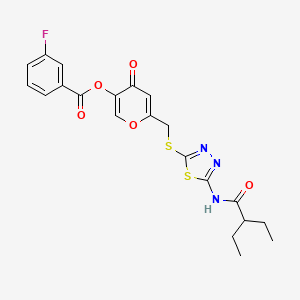

![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)


